
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the core structure.
Substitution Reactions:
Chiral Catalysts: To ensure the correct stereochemistry, chiral catalysts or chiral auxiliaries are used during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The methyl and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the unique structure of the compound.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,6S)-2-(2-Chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexanone
- (2S)-2β,6α-Bis(anilinooxy)cyclohexanone
- (2S,6S)-2,6-Bis(diphenylthiophophinyl)cyclohexanone
Uniqueness
(2S,6S)-2-Methyl-6-(phenylsulfanyl)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a phenylsulfanyl group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
66032-98-2 |
|---|---|
Fórmula molecular |
C13H16OS |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
(2S,6S)-2-methyl-6-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-,12-/m0/s1 |
Clave InChI |
IYYZLLOLTALGGE-JQWIXIFHSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](C1=O)SC2=CC=CC=C2 |
SMILES canónico |
CC1CCCC(C1=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


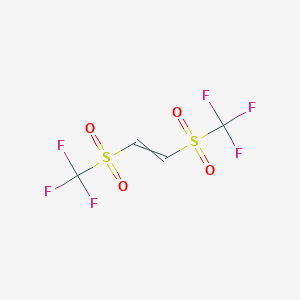
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
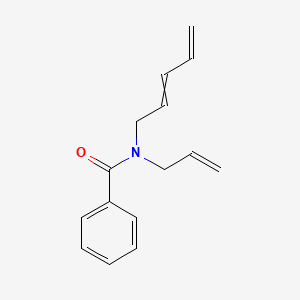

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

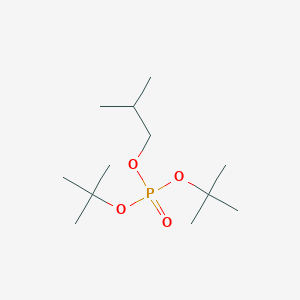
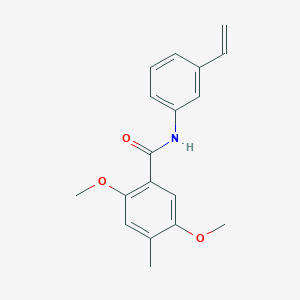
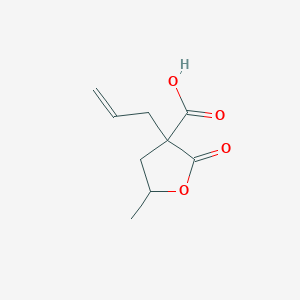
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
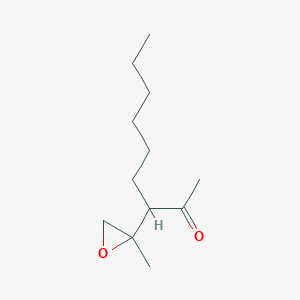
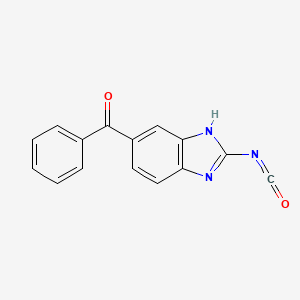
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)
